人参醇

描述

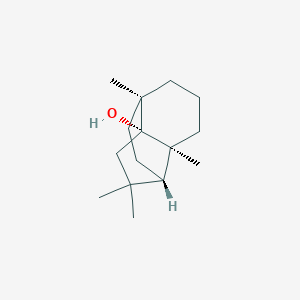

Ginsenol is a compound found in the perennial herb Ginseng, which belongs to the family Araliaceae and genus Panax . Ginseng has been used for medical therapeutics for thousands of years, particularly in China and other Asian cultures . Ginsenol is a complex substance containing dozens of bioactive and potentially effective therapeutic compounds . The formula of Ginsenol is C15H26O and it has a molecular weight of 222.3663 .

Synthesis Analysis

A number of framework amides with a ginsenol backbone have been synthesized using the Ritter reaction . The acetamide was named Ginsamide . A method was developed for the synthesis of the corresponding amine and thioacetamide .

Molecular Structure Analysis

The IUPAC Standard InChI of Ginsenol is InChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3 . The IUPAC Standard InChIKey is QOXUIQMPPDIDGM-UHFFFAOYSA-N .

Chemical Reactions Analysis

Ginsenosides, which are triterpene saponins possessing a wide array of potential therapeutic effects, are among the most studied components of Ginseng . The quantity and type of ginsenoside vary greatly depending on ginseng species and their relative quantity in a given ginseng species is greatly affected by extraction processes as well as by subjecting ginseng to various procedures such as heating . Ginsenosides can undergo biotransformation to bioactive metabolites such as compound K by enteric bacteria following ingestion .

Physical And Chemical Properties Analysis

Ginseng contains a wide range of compounds, commonly known as secondary metabolites . Ginsenosides, which are saponins with a triterpene structure, are the primary components of ginseng’s pharmaceutical activities . Ginseng biosynthesizes various ginsenosides via a complex biosynthetic pathway .

科学研究应用

Bioactive Component Discovery and Pharmacokinetics: 人参醇分析对于发现生物活性成分、植物化学成分分析、质量控制和药代动力学研究至关重要(Baek, Bae, & Park, 2012)。

Cancer Treatment and MicroRNA Technology: 从人参醇中提取的人参皂苷显示出抗癌、抗炎、抗氧化和化学预防作用。微RNA技术的进展表明在癌症治疗中有潜在应用(Ahuja, Kim, Kim, Yi, & Cho, 2017)。

Chemistry, Pharmacology, and Metabolomics: 已分离和鉴定了200多种人参皂苷和非皂苷成分,为这些领域的进展做出了贡献(Chen, Lin, Hu, Liu, Lan, & Jia, 2015)。

Pharmacological Potential: 人参表现出一系列特性,包括抗氧化、抗癌、免疫系统调节、增强能量、改善性功能,以及在对抗心血管疾病、糖尿病和神经系统疾病方面的潜力,使其成为未来药物开发的宝贵资源(Ratan, Haidere, Hong, Park, Lee, Lee, & Cho, 2020)。

Vasorelaxation, Antioxidation, Anti-inflammation, and Anti-cancer Activities: 这些是人参皂苷的主要活性成分人参的关键药理作用之一(Lü, Yao, & Chen, 2009)。

Therapeutic Potential for Inflammatory Diseases: 尤其是美国人参已显示出选择性抑制iNOS表达的能力,这对于iNOS过度活化的疾病可能具有治疗作用(Ichikawa, Li, Nagarkatti, Nagarkatti, Hofseth, Windust, & Cui, 2009)。

Favorable Pharmacokinetics and Safety Profile: 人参的益处延伸到中枢神经系统、代谢、感染和肿瘤性疾病,得益于其良好的药代动力学和安全性(Mancuso & Santangelo, 2017)。

Cardiovascular Benefits: 人参的性质,如抗氧化、减少血小板粘附、血管调节、改善脂质谱,以及影响各种离子通道,有助于其潜在的心血管益处(Lee & Kim, 2014)。

Cognitive Function: 人参可能改善健康个体和认知障碍或痴呆患者的认知表现(Geng, Dong, Ni, Lee, Wu, Jiang, Wang, Zhou, & Malouf, 2010)。

Cardioprotection: 美国人参通过抑制心肌细胞中的氧化应激和氧化应激诱导的细胞死亡,提供对病理性心脏重塑的心脏保护(Li, Ichikawa, Jin, Hofseth, Nagarkatti, Nagarkatti, Windust, & Cui, 2010)。

安全和危害

未来方向

The transformation of isocaryophyllene in acetonitrile, with the addition of 5% sulfuric acid followed by neutralization, led to the formation of tricyclic amide 1a . The backbone of this compound coincides with the backbone of the natural sesquiterpene alcohol ginsenol, previously isolated from ginseng root . This suggests potential future directions for the study and application of Ginsenol.

属性

IUPAC Name |

(1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXUIQMPPDIDGM-PMOUVXMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C3(CCCC2(C1CC3)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]3([C@]1(CC([C@@H]3CC2)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922466 | |

| Record name | 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenol | |

CAS RN |

117591-80-7 | |

| Record name | Ginsenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)

![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)

![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)

![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)